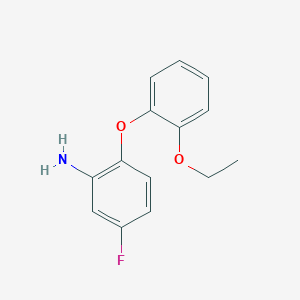

2-(2-Ethoxyphenoxy)-5-fluoroaniline

Description

Overview of Anilines and Aryl Ethers as Privileged Scaffolds in Organic Chemistry

Anilines and aryl ethers are fundamental structural motifs that are frequently incorporated into the design of new bioactive compounds. Their prevalence has led to them being classified as "privileged scaffolds," a term used to describe molecular frameworks that can serve as ligands for a diverse range of biological targets. nih.gov This versatility makes them highly valuable in the fields of medicinal chemistry and materials science.

The aniline (B41778) scaffold, a primary aromatic amine, is a key component in a multitude of pharmaceuticals and agrochemicals. nih.govdrugbank.com Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures. A crucial method for the synthesis of substituted anilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgopenochem.org This reaction is renowned for its broad substrate scope and functional group tolerance, enabling the efficient formation of carbon-nitrogen (C-N) bonds under relatively mild conditions. wikipedia.orgyoutube.com

Similarly, the diaryl ether linkage is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.combldpharm.comnih.gov The synthesis of these structures often relies on the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions required high temperatures, modern advancements have introduced milder and more efficient catalytic systems. mdpi.com The presence of the flexible ether bridge in these molecules can enhance properties such as cell membrane permeability and metabolic stability.

The strategic combination of aniline and aryl ether functionalities within a single molecule, as seen in 2-(2-Ethoxyphenoxy)-5-fluoroaniline, offers a powerful platform for the development of novel compounds with tailored properties.

Significance of Fluorine Substitution in Organic Molecules and Their Research Utility

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Altered Physicochemical Properties: The presence of fluorine can influence a molecule's lipophilicity, pKa, and membrane permeability. These modifications can be fine-tuned to optimize the pharmacokinetic profile of a compound. organic-chemistry.org

Conformational Control: The strategic placement of fluorine can induce specific molecular conformations that may be more favorable for binding to a target receptor.

The utility of fluorine is further extended to its use in diagnostic imaging. The isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter and is widely used as a radiotracer in Positron Emission Tomography (PET) scanning, a powerful non-invasive imaging technique.

The presence of a fluorine atom in this compound suggests its potential as a precursor for developing metabolically stable and potent bioactive molecules.

Contextualization of this compound within Contemporary Chemical Synthesis and Discovery

The compound this compound, with its distinct combination of a fluoroaniline (B8554772) and an ethoxyphenoxy group, is positioned as a valuable intermediate in modern organic synthesis. While extensive research on this specific molecule is not widely published, its structural components suggest its role as a building block for more complex target molecules in pharmaceutical and agrochemical research.

The synthesis of this compound would likely involve a multi-step process combining well-established synthetic methodologies. A plausible synthetic route could involve the Ullmann condensation to form the diaryl ether bond, followed by a reduction of a nitro group to the aniline functionality. Alternatively, a Buchwald-Hartwig amination could be employed to construct the C-N bond.

The table below outlines the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 946716-85-4 |

| Molecular Formula | C₁₄H₁₄FNO₂ |

| Molecular Weight | 247.27 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Not specified |

The following table summarizes typical reaction conditions for the key synthetic steps that could be involved in the preparation of this compound or its precursors.

| Reaction | Catalyst | Base | Solvent | Temperature |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) | K₂CO₃, Cs₂CO₃ | DMF, Toluene (B28343) | High temperatures (can be lowered with ligands) |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Room temperature to elevated temperatures |

| Nitro Group Reduction | Fe, SnCl₂ or catalytic hydrogenation (e.g., H₂, Pd/C) | Acidic or neutral | Ethanol (B145695), Ethyl acetate (B1210297) | Room temperature to elevated temperatures |

The strategic placement of the fluoro, ethoxy, and amino groups on the aromatic rings provides multiple points for further chemical modification, allowing for the generation of a library of diverse compounds for screening and lead optimization in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZDGDWQKRAVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxyphenoxy 5 Fluoroaniline and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of 2-(2-ethoxyphenoxy)-5-fluoroaniline is achieved by coupling two key precursors: a 2-ethoxyphenoxy unit and a 5-fluoroaniline unit. The methodologies for creating these precursors are critical and involve a series of well-established and innovative chemical transformations.

Synthesis of the 2-Ethoxyphenoxy Moiety

The 2-ethoxyphenoxy group is an essential component, and its synthesis can be approached through several reliable methods.

A primary method for constructing the 2-ethoxyphenoxy moiety is through the etherification of catechol (1,2-dihydroxybenzene). chemicalbook.comnih.gov This reaction involves the selective alkylation of one of the phenolic hydroxyl groups. A common approach is the Williamson ether synthesis, where catechol is treated with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, in the presence of a base. tdcommons.org

For instance, a disclosed process involves reacting pyrocatechol (B87986) with diethyl sulfate in a toluene (B28343) and aqueous sodium hydroxide (B78521) mixture. tdcommons.org The reaction is initially stirred at a lower temperature before being heated to reflux to drive the etherification, yielding 2-ethoxyphenol (B1204887). tdcommons.org The product can then be purified through distillation and extraction processes. tdcommons.org

Another method describes the transesterification of catechol with diethyl carbonate in the presence of a catalyst to produce 2-ethoxyphenol. lookchem.com This process is noted for its high conversion rate and selectivity. lookchem.com

Commercially available 2-ethoxyphenol serves as a direct precursor for the 2-ethoxyphenoxy moiety. chemicalbook.comlookchem.commedchemexpress.com This starting material, also known as guaethol, is a low-melting solid or clear liquid. nih.govlookchem.com It is utilized in various synthetic applications, including as an intermediate in the synthesis of other valuable chemical compounds. chemicalbook.com The availability of 2-ethoxyphenol simplifies the synthetic route to the target molecule by eliminating the need for the initial etherification step.

Synthesis of 5-Fluoroaniline Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring. numberanalytics.comuni-tuebingen.denih.gov This reaction typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

For the synthesis of fluorinated aniline (B41778) precursors, a common strategy involves the fluorination of a suitably substituted nitrobenzene (B124822) derivative. For example, 2,4-difluoro-1-nitrobenzene can undergo selective nucleophilic substitution. google.com Reaction with a nucleophile can lead to the displacement of one of the fluorine atoms, which can then be followed by subsequent reactions to introduce the desired functional groups.

The efficiency of SNAr reactions is influenced by the solvent, temperature, and the nature of the leaving group and activating groups. uni-tuebingen.de Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethylacetamide (DMAc) are often used. uni-tuebingen.de

Table 1: Examples of Nucleophilic Aromatic Substitution for Fluorine Introduction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-difluoro-1-nitrobenzene | Sodium methoxide/Methanol | 4-fluoro-2-methoxy-1-nitrobenzene | google.com |

| Ethyl 2-fluorobenzoate | 2,2,2-trifluoroethanol, Potassium tert-butoxide | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate | mdpi.com |

| Cytosine | Trifluoromethyl hypofluorite | 5-fluorocytosine | rsc.org |

The formation of the aniline group is typically achieved through the reduction of a nitro group or through direct amination reactions. chemicalbook.comchemistrysteps.com

The reduction of a nitroaromatic compound is a widely used and reliable method. A variety of reducing agents can be employed, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). google.comchemicalbook.com For instance, 1-bromo-4-fluoro-2-nitrobenzene (B1271562) can be reduced to 2-bromo-5-fluoroaniline (B94856) using iron powder in a mixture of acetic acid and ethanol (B145695). chemicalbook.com Similarly, 4-fluoro-1-methyl-2-nitrobenzene can be reduced to 5-fluoro-2-methylaniline (B146954) using iron powder and hydrochloric acid in ethanol. chemicalbook.com

Direct amination of aromatic rings is also a viable, though sometimes more challenging, route. rsc.orgacs.org Reagents like N-fluorobenzenesulfonimide (NFSI) have been shown to act as both a fluorine and a nitrogen source for the direct C-H functionalization of (hetero)aromatic compounds. rsc.org Another approach involves the use of sodium amide in ammonia (B1221849) for the conversion of aryl halides to aniline derivatives via a nucleophilic aromatic substitution mechanism. chemistrysteps.com

Table 2: Examples of Amination Reactions for Aniline Formation

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl, Ethanol | 5-fluoro-2-methylaniline | 70% | chemicalbook.com |

| 1-Bromo-4-fluoro-2-nitrobenzene | Iron powder, Acetic acid, Ethanol | 2-bromo-5-fluoroaniline | Quantitative | chemicalbook.com |

| 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | 4-fluoro-2-methoxyaniline | - | google.com |

| Aryl halide | Ammonium sulfate, Sodium tert-butoxide, Pd catalyst | Aryl amine | 76% (for 5-fluoro-2-methylaniline) | chemicalbook.com |

Reduction of Nitroaromatic Precursors

A common and effective strategy for the synthesis of aryl amines, including this compound, is the reduction of a corresponding nitroaromatic precursor. This transformation is a fundamental step in many synthetic sequences.

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, an analogous compound, provides a relevant example of this methodology. The process begins with the preparation of 4-fluoro-2-methoxy-1-nitrobenzene. This intermediate is then subjected to nitration to introduce a second nitro group, followed by a reduction step. google.com

A typical reduction procedure involves the use of a reducing agent like iron powder in an acidic medium, such as a mixture of acetic acid and ethanol. For instance, the reduction of 1-bromo-4-fluoro-2-nitrobenzene to 2-bromo-5-fluoroaniline is achieved by refluxing with iron powder. chemicalbook.com Another established method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst like Raney nickel. google.comchemicalbook.com

| Precursor Example | Reducing Agent | Solvent/Conditions | Product |

| 1-Bromo-4-fluoro-2-nitrobenzene | Iron powder | Acetic acid/Ethanol, reflux | 2-Bromo-5-fluoroaniline chemicalbook.com |

| 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | Methanol | 4-Fluoro-2-methoxyaniline google.com |

Preparation of Key Intermediates (e.g., 2-(2-Ethoxyphenoxy)-ethyl bromide/mesylate)

The synthesis of the target aniline often requires the preparation of key electrophilic intermediates that contain the 2-(2-ethoxyphenoxy) moiety. These intermediates, such as 2-(2-ethoxyphenoxy)ethyl bromide and 2-(2-ethoxyphenoxy)ethyl mesylate, are crucial for subsequent coupling reactions.

2-(2-Ethoxyphenoxy)ethyl bromide is synthesized from o-ethoxyphenol and 1,2-dibromoethane. patsnap.com The reaction is typically carried out in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, and a base like sodium hydroxide. patsnap.com An alternative starting material is catechol, which is first converted to o-ethoxyphenol. google.com The crude product can be purified by recrystallization from ethanol to yield high-purity 2-(2-ethoxyphenoxy)ethyl bromide. patsnap.comgoogle.com This intermediate is noted as an impurity in the drug sulphonamide and is used in the synthesis of tamsulosin (B1681236) hydrochloride. biosynth.comsigmaaldrich.comgoogleapis.com

| Starting Material | Reagents | Catalyst | Yield |

| o-Ethoxyphenol, 1,2-dibromoethane | Sodium hydroxide | Tetrabutylammonium bromide | 70.5% patsnap.comgoogle.com |

| Catechol, Diethyl sulfate | Sodium hydroxide | Tetrabutylammonium bromide | Not specified patsnap.com |

2-(2-Ethoxyphenoxy)ethyl mesylate is another important intermediate, prepared from 2-(2-ethoxyphenoxy)ethanol. chemicalbook.comchemicalbook.com The synthesis involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com This intermediate is also utilized in the preparation of tamsulosin and its derivatives. chemicalbook.com

| Starting Material | Reagent | Base | Yield |

| 2-(2-Ethoxyphenoxy)ethanol | Methanesulfonyl chloride | Pyridine | 87% chemicalbook.com |

Carbon-Nitrogen Bond Forming Reactions

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, ranging from direct amination to sophisticated catalytic cross-coupling reactions.

Direct Amination of Halogenated Aryl Ethers

Direct amination of halogenated aryl ethers represents a straightforward approach to introduce the aniline functionality. This method typically involves the reaction of an aryl halide with an amine source. nih.gov While the halogen atom in aryl halides is generally inert, its reactivity can be enhanced by the presence of electron-withdrawing groups or through the use of metal catalysts. nih.gov For instance, the synthesis of arylamines can be achieved through the direct amination of phenols using specific aminating reagents. organic-chemistry.org The direct arylation of C(sp²)–H bonds in anilines is another attractive strategy that avoids the prefunctionalization of the aniline starting material. thieme-connect.com

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds, offering high efficiency and broad substrate scope. thieme-connect.de These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of fluorinated anilines, specific catalyst systems have been developed. For example, the use of a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ with the weak base potassium phenoxide has proven effective for the coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov These reactions are often conducted under milder conditions to accommodate the instability of the fluorinated aniline products. nih.gov The development of dual metal/photoredox catalysis offers a greener alternative, minimizing the need for harsh oxidants. thieme-connect.de

Reductive Amination Pathways for Aryl Anilines

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines, including aryl anilines. rsc.orgthieme-connect.com This reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction. rsc.org For electron-deficient anilines, which can be challenging substrates, robust protocols have been developed using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) in combination with acetic acid or trimethylsilyl (B98337) chloride (TMSCl). thieme-connect.com The use of H-cube technology for reductive amination offers advantages such as avoiding the handling of reducing agents and simplifying work-up procedures. rsc.orgrsc.org

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all reactants, offer an efficient and atom-economical approach to synthesize complex molecules and libraries of analogues. nih.govfrontiersin.org Various MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, have been instrumental in the synthesis of diverse heterocyclic compounds. nih.govmdpi.com For example, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction used to produce dihydropyridines. nih.gov The development of five-component reactions (5CRs) further expands the potential for creating structural diversity. nih.gov These strategies are valuable for the rapid generation of analogues of this compound by varying the starting components.

One-Pot Synthetic Sequences and Green Chemistry Considerations in Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient approach. sioc-journal.cn This strategy can significantly reduce solvent consumption, energy usage, and purification efforts. A potential one-pot approach to aniline derivatives involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.net This method has been successfully used to convert phenols to anilines in good yields. researchgate.net For the synthesis of this compound, a hypothetical one-pot sequence could involve the reaction of a suitably substituted phenol (B47542) and a fluorinated amine derivative, facilitated by a base in a polar aprotic solvent.

Green chemistry principles are increasingly being integrated into synthetic planning. These principles focus on the use of less hazardous chemicals, safer solvents, and energy efficiency. For instance, the use of fluoroalcohol-water two-phase systems has been explored for organic synthesis, offering advantages in terms of reaction driving force and product recovery. rsc.org Such a system could potentially be adapted for the synthesis of fluorinated phenoxy aniline derivatives.

Furthermore, catalyst- and solvent-free reaction conditions are highly desirable from a green chemistry perspective. Research has demonstrated the successful synthesis of 2-anilino nicotinic acid derivatives in good to excellent yields without the need for a catalyst or solvent, significantly reducing the environmental impact of the process. nih.gov This approach, relying on thermal conditions to drive the reaction, could be investigated for the synthesis of this compound.

The choice of reagents and the minimization of byproducts are also crucial green chemistry considerations. The development of PFAS-free synthesis methods for fluorinated compounds is a significant step towards more environmentally friendly processes. sciencedaily.com Additionally, the use of readily available and less toxic starting materials is a key aspect of green synthetic design.

The following tables illustrate hypothetical one-pot reaction parameters and a comparison of green chemistry metrics for different synthetic approaches, based on findings for analogous compounds.

Table 1: Hypothetical One-Pot Synthesis Parameters for Aniline Derivatives via Smiles Rearrangement

| Parameter | Condition | Reference |

| Reactants | Phenol derivative, Amine source (e.g., 2-bromo-2-methylpropionamide) | researchgate.net |

| Base | Sodium Hydroxide (NaOH) | researchgate.net |

| Solvent | Dimethylacetamide (DMA) | researchgate.net |

| Potential Yield | Good (e.g., up to 86% for some anilines) | researchgate.net |

Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Strategies

| Synthetic Strategy | Solvent System | Catalyst | Key Green Advantage | Reference |

| Two-Phase System | Hexafluoroisopropanol (HFIP)/Water | None mentioned | Enhanced reaction rate and ease of product recovery | rsc.org |

| Solvent-Free Synthesis | None | None | Elimination of solvent waste, operational simplicity | nih.gov |

| PFAS-Free Fluorination | Not specified | Not specified | Avoids the use of persistent and harmful PFAS reagents | sciencedaily.com |

While specific, detailed research on the one-pot or green synthesis of this compound is not yet prevalent in the literature, the principles and methodologies developed for analogous compounds provide a strong foundation for future research in this area. The application of one-pot sequences and the adherence to green chemistry principles will be vital in developing sustainable and efficient manufacturing processes for this and other valuable chemical compounds.

Mechanistic Investigations of Synthesis and Reactivity

Elucidation of Reaction Pathways for 2-(2-Ethoxyphenoxy)-5-fluoroaniline Formation

The formation of the C-O and C-N bonds in aryl ether aniline (B41778) systems is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples of related transformations. wikipedia.orgorganic-chemistry.org The synthesis of this compound likely proceeds through a variation of these methods, involving the coupling of an activated aryl halide with a corresponding aniline or phenoxide.

Detailed Steps of Nucleophilic Amination Reactions

The formation of the crucial C-N bond in molecules like this compound often relies on nucleophilic amination reactions. A plausible synthetic route involves the reaction of a suitably substituted aryl halide with an aniline derivative. The mechanism of such reactions, particularly in the context of copper-catalyzed Ullmann-type couplings, has been a subject of extensive study. wikipedia.orgwikipedia.org

The generally accepted mechanism for a copper-catalyzed C-N cross-coupling reaction involves the following key steps:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Cu(III) intermediate.

Ligand Exchange: The amine nucleophile coordinates to the copper center, displacing a ligand.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst and yielding the arylated amine product. wikipedia.org

The presence of electron-withdrawing groups on the aryl halide and electron-donating groups on the aniline can significantly influence the reaction rate and efficiency.

Kinetic Studies of C-N Bond Formation in Aryl Ether Aniline Systems

These studies often reveal that the rate of reaction can be dependent on the concentrations of the aryl halide, the amine, and the catalyst. The reaction order with respect to each component can help to elucidate the composition of the transition state and the nature of the catalytically active species. For instance, a first-order dependence on the catalyst and the aryl halide is often observed. researchgate.net

Table 1: Representative Kinetic Data for a Cu-Catalyzed C-N Coupling Reaction

| Parameter | Value |

| Reaction Order in [Aryl Halide] | 1 |

| Reaction Order in [Amine] | 0 to 1 (depending on concentration) |

| Reaction Order in [Cu Catalyst] | 1 |

| Activation Energy (Ea) | 15 - 25 kcal/mol |

Note: This table presents typical data for analogous reactions and is for illustrative purposes.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is paramount in the synthesis of diaryl ethers and anilines, as uncatalyzed reactions often require harsh conditions and result in low yields. mdpi.com Copper and palladium-based catalysts are the most extensively used for these transformations. wikipedia.orgyoutube.com

In the context of synthesizing this compound, a copper-based catalyst, often in the form of Cu(I) salts like CuI, would likely be employed. nih.govbeilstein-journals.org The efficiency and selectivity of these catalysts are significantly enhanced by the use of ligands. Ligands, such as diamines, amino acids, or β-diketones, can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle. nih.govbeilstein-journals.org For instance, ligands can promote the oxidative addition step and prevent the formation of inactive catalyst species.

Table 2: Common Catalytic Systems for Ullmann-Type C-O and C-N Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene (B28343) | 110-130 |

| Cu₂O | Phenanthroline | Cs₂CO₃ | NMP | 150-180 |

| Cu(acac)₂ | DMEDA | K₂CO₃ | DMF | 120-150 |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |

Note: This table presents common catalytic systems for analogous reactions and is for illustrative purposes.

Examination of Bimolecular Elimination (E2) Pathways in Side Reactions

In any chemical synthesis, the potential for side reactions must be considered as they can significantly impact the yield and purity of the desired product. In the synthesis of aryl ethers, particularly when alkyl halides are involved in precursor synthesis or under basic conditions at high temperatures, bimolecular elimination (E2) reactions can be a competing pathway.

The E2 reaction is a one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. wikipedia.org For an E2 reaction to occur, an anti-periplanar arrangement of the proton and the leaving group is typically required.

In the context of the synthesis of this compound, E2 elimination could potentially occur if the ethoxy group is introduced via an alkylation step using ethyl halide. Under the basic conditions often employed in Ullmann-type reactions, the base could abstract a proton from the ethyl group, leading to the elimination of the phenoxy group and the formation of ethene. However, given that the leaving group would be a phenoxide, which is a relatively poor leaving group compared to halides, this side reaction is generally less favored than the desired substitution. The high temperatures used in Ullmann condensations, however, can sometimes promote elimination pathways. wikipedia.org Careful control of the base strength and reaction temperature is crucial to minimize such side reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2-Ethoxyphenoxy)-5-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the ethoxy group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (fluoro, amino, and ethoxy-phenoxy groups). The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons attached to the electronegative fluorine, oxygen, and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts. The carbon-fluorine coupling constants (J-coupling) would provide further confirmation of the fluorine substitution pattern.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a crucial technique for its characterization. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it a sensitive nucleus for NMR detection. The spectrum is expected to show a single resonance for the fluorine atom, and its chemical shift will be indicative of the electronic environment of the C-F bond. Coupling with neighboring protons would also be observable. The chemical shift of fluorine is highly sensitive to its environment, making ¹⁹F NMR an excellent probe for structural and conformational analysis. google.com

Expected ¹H NMR Data (in CDCl₃, 400 MHz): Interactive Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | m | 4H | Ar-H (ethoxyphenoxy) |

| ~6.5-6.8 | m | 3H | Ar-H (fluoroaniline) |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.8 | br s | 2H | -NH₂ |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz): Interactive Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155-160 (d) | C-F |

| ~145-150 | C-O (phenoxy) |

| ~140-145 (d) | C-N |

| ~135-140 | C-O (aniline) |

| ~120-130 | Ar-C (ethoxyphenoxy) |

| ~110-120 (d) | Ar-C (fluoroaniline) |

| ~100-110 (d) | Ar-C (fluoroaniline) |

| ~64 | -OCH₂CH₃ |

Expected ¹⁹F NMR Data (in CDCl₃, 376 MHz): Interactive Data Table

| Chemical Shift (ppm) | Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₄H₁₄FNO₂ and a molecular weight of 247.27 g/mol , the mass spectrum would confirm this molecular weight.

Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the ether bond, loss of the ethoxy group, and other characteristic fragmentations of the aniline (B41778) and phenoxy moieties.

Expected Fragmentation Pattern: Interactive Data Table

| m/z | Possible Fragment |

|---|---|

| 247 | [M]⁺ (Molecular ion) |

| 218 | [M - C₂H₅]⁺ |

| 202 | [M - OC₂H₅]⁺ |

| 123 | [C₆H₄O-C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C-O stretches of the ether linkage, the C-F stretch, and the aromatic C-H and C=C stretches.

Expected IR Absorption Bands: Interactive Data Table

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3500 | N-H stretch (primary amine, two bands) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2980 | Aliphatic C-H stretch (-CH₂CH₃) |

| 1600-1620 | N-H bend (primary amine) |

| 1450-1580 | Aromatic C=C stretch |

| 1200-1250 | Aryl-O-C stretch (asymmetric) |

| 1020-1075 | Aryl-O-C stretch (symmetric) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is extensively used to assess the purity of pharmaceutical intermediates and active pharmaceutical ingredients, as well as to monitor the progress of chemical reactions.

A typical reversed-phase HPLC method for this compound would likely employ a C8 or C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to achieve optimal separation of the target compound from any impurities or starting materials. Detection is typically carried out using a UV detector, set at a wavelength where the analyte has strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Typical HPLC Method Parameters: Interactive Data Table

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By employing these advanced spectroscopic and analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity for its intended applications.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 2-(2-Ethoxyphenoxy)-5-fluoroaniline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netorientjchem.org These calculations yield precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT include the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. chemrxiv.org These maps highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). chemrxiv.org For instance, in aniline (B41778) analogues, the area around the nitrogen atom is typically electron-rich. chemrxiv.org Furthermore, Mulliken population analysis can be performed to determine the partial atomic charges on each atom within the molecule, offering insights into local reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative of typical DFT output for analogous structures, as specific experimental or calculated values for this exact compound are not publicly available.)

| Parameter | Atom Connection | Typical Calculated Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| C-F (Aromatic) | ~1.36 Å | |

| C-O (Ether) | ~1.37 Å | |

| O-C (Ethyl) | ~1.43 Å | |

| Bond Angle | C-N-H | ~113° |

| C-C-F | ~119° | |

| C-O-C (Ether) | ~118° | |

| Dihedral Angle | C-C-O-C | Defines the twist of the ethoxy group relative to the phenyl ring |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including their thermodynamics and kinetics. nih.gov For this compound, these methods can predict potential reaction pathways and identify the high-energy transition states that connect reactants to products.

By calculating the Gibbs free energy, enthalpies, and vibrational frequencies for reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. nih.gov This allows researchers to determine the feasibility of a proposed mechanism and the activation energy required. For example, in reactions involving aniline derivatives, quantum calculations can help distinguish between different mechanistic possibilities, such as nucleophilic aromatic substitution or other complex pathways. These calculations provide a theoretical foundation for understanding the compound's stability and reactivity in various chemical transformations. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost electron-containing orbital, acts as a nucleophile (electron donor), while the LUMO is the lowest-energy empty orbital that can accept electrons, thus acting as an electrophile. libretexts.org

For this compound, calculating the energies of the HOMO and LUMO provides a quantitative measure of its reactivity. pku.edu.cn The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity. researchgate.net The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies a more reactive molecule. chemrxiv.org These parameters can be used to predict how the molecule will interact with other reagents, for example, in cycloaddition or electrocyclic reactions. slideshare.net

Table 2: Key Chemical Reactivity Descriptors from FMO Theory (Note: These descriptors are derived from HOMO and LUMO energies (I = -E_HOMO; A = -E_LUMO) and provide a framework for predicting reactivity.)

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. chemrxiv.org |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt and their relative stabilities.

In the context of drug discovery, MD simulations are crucial for understanding how a ligand interacts with its biological target, such as a protein or enzyme. A simulation would typically involve placing the ligand in a solvated, neutralized system containing the target protein and running the simulation for a set period (e.g., nanoseconds). nih.gov The resulting trajectory provides detailed information on the stability of the ligand-protein complex and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that maintain the binding. nih.gov This analysis is vital for predicting binding affinity and guiding the design of more potent analogues.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.gov

The conceptual framework for ligand-target interaction profiling for analogues of this compound would involve synthesizing a series of related compounds with modifications at key positions (e.g., the aniline, the fluoro-substituent, or the ethoxy group). These analogues would then be tested for their activity against a specific biological target. By correlating the structural changes with the observed activity, a detailed interaction profile can be built. For example, studies on similar scaffolds have shown that specific functional groups are responsible for key interactions like hydrogen bonding with residues such as glutamic acid or π-π stacking with phenylalanine residues in a protein's active site. nih.gov This profile helps to identify the key molecular features, known as a pharmacophore, that are essential for biological activity.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific biological target. Based on the SAR data from active analogues of this compound, a pharmacophore model could be constructed. This model would define the spatial arrangement of key features like hydrogen bond donors (e.g., the aniline N-H), hydrogen bond acceptors (e.g., the ether oxygens), aromatic rings, and hydrophobic centers.

Once developed, this pharmacophore model can be used as a 3D query in virtual screening campaigns. Large databases of chemical compounds can be computationally filtered to identify novel molecules that match the pharmacophore model. These "hits" can then be acquired or synthesized for biological testing, accelerating the discovery of new lead compounds with desired activity. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a protein target. The strength of this interaction is then estimated through a scoring function, which calculates a value often referred to as binding affinity. A higher binding affinity generally suggests a more stable and potentially more effective interaction.

In the absence of specific studies on this compound, it is not possible to provide data on its binding modes, interacting amino acid residues, or predicted binding energies with any particular protein target. Such studies would be necessary to elucidate its potential biological activity from a computational standpoint.

Future computational research could explore the docking of this compound against various protein targets to predict its potential pharmacological profile. These studies would provide valuable insights and guide further experimental investigations.

Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems

The primary amine group of 2-(2-ethoxyphenoxy)-5-fluoroaniline serves as a critical nucleophile and a precursor for the construction of various nitrogen-containing heterocyclic systems. These structural motifs are of paramount importance in medicinal chemistry and materials science. nih.govnih.gov The reactivity of the aniline (B41778) moiety allows for its participation in a range of cyclization reactions to form heterocycles such as quinolines, quinoxalines, and benzodiazepines.

For instance, through condensation reactions with dicarbonyl compounds or their equivalents, this compound can be readily converted into the corresponding quinoxaline (B1680401) derivatives. Similarly, Skraup or Doebner-von Miller type reactions could, in principle, be employed to synthesize substituted quinolines, leveraging the aniline functionality. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can impart unique electronic properties to the resulting heterocyclic products. nih.govbenthamscience.com The synthesis of such heterocycles is a common strategy in the development of new therapeutic agents. nih.govnih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Synthetic Route |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds |

| Quinolines | Skraup or Doebner-von Miller reaction |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives |

| Benzoxazoles | Reaction with acylating agents followed by cyclization |

Scaffold for Advanced Aryl Ether and Fluoroaniline (B8554772) Derivatives

The this compound molecule is itself an advanced aryl ether and can serve as a foundational scaffold for the synthesis of even more complex derivatives. The term "aryl ether" refers to a class of organic compounds containing an ether linkage to an aromatic ring. researchgate.net The synthesis of such compounds often involves methods like the Ullmann condensation. researchgate.net

The existing aryl ether linkage in this compound is generally stable, allowing for chemical modifications at other positions of the molecule. The amino group can be transformed into a wide array of other functionalities through diazotization reactions, followed by substitution with various groups (e.g., -OH, -CN, -X where X is a halogen). This allows for the generation of a library of novel aryl ether compounds with tailored electronic and steric properties. Furthermore, the aromatic rings can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Precursor for Multi-substituted Aromatic Compounds

The presence of four different substituents on the aniline ring makes this compound an excellent starting material for the synthesis of multi-substituted aromatic compounds. The amino group can be readily acylated, alkylated, or used to form Schiff bases, introducing additional diversity. The fluorine atom, a common feature in many pharmaceuticals, can modulate the compound's pKa, lipophilicity, and metabolic stability. nih.govbenthamscience.com

The combination of the ortho-ethoxy and para-fluoro substituents relative to the amino group influences the reactivity and regioselectivity of further substitution reactions on the aniline ring. For example, electrophilic aromatic substitution would likely be directed to the positions activated by the amino and ethoxy groups, while the fluorine atom would have a deactivating but ortho-, para-directing effect. This predictable reactivity allows for the controlled synthesis of highly functionalized aromatic structures that are often challenging to prepare through other synthetic routes.

Synthesis of Polymeric and Oligomeric Structures

In principle, this compound could undergo oxidative polymerization to form polyaniline-like structures. The resulting polymer would feature the ethoxyphenoxy and fluoro substituents, which could impart unique solubility, processability, and electronic properties to the material. Such polymers could have applications in areas like anti-corrosion coatings, sensors, and electronic devices. Furthermore, the amino group could be reacted with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. These polymers would incorporate the unique aromatic structure of the monomer into their backbone, potentially leading to materials with high thermal stability and specific optical or mechanical properties. The synthesis of polymers from functionalized monomers is a broad field with applications ranging from adhesives to advanced materials for electronics. technochemical.comresearchgate.net

Derivatization Strategies and Functional Group Transformations

Transformations of the Amine Functionality

The primary amine group is a key handle for derivatization, allowing for the introduction of a wide array of substituents and the construction of more complex molecular frameworks.

The primary amine of 2-(2-ethoxyphenoxy)-5-fluoroaniline can be alkylated to yield secondary and tertiary amines. These reactions typically involve the use of alkyl halides or other alkylating agents in the presence of a base to neutralize the acid generated during the reaction. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of one equivalent of an alkylating agent would favor the formation of a secondary amine, while an excess would lead to the tertiary amine. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, also serves as a powerful method for N-alkylation.

The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride byproduct. These transformations are significant as they convert the basic amine into a neutral amide or a weakly acidic sulfonamide, profoundly altering the electronic and steric properties of the molecule. This can have a significant impact on the compound's biological activity and physical properties.

The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, often catalyzed by copper(I) salts. This provides a powerful method for introducing a diverse array of functional groups onto the aromatic ring that would be difficult to install directly.

The reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically acid-catalyzed and involves the removal of a molecule of water. The formation of the C=N double bond introduces a new point of structural diversity and can be a key step in the synthesis of more complex heterocyclic systems. These imines can also serve as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Modifications of the Aromatic Rings

The two aromatic rings of this compound are also amenable to modification, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (ethoxy, fluoro, and the amino/amino-derived group) play a crucial role in determining the position of incoming electrophiles.

The electron-donating nature of the ethoxy and amino groups, and the deactivating but ortho-, para-directing effect of the fluorine atom, influence the regioselectivity of electrophilic aromatic substitution reactions. The specific outcome of reactions such as halogenation, nitration, or Friedel-Crafts acylation would depend on the interplay of these electronic and steric effects, as well as the reaction conditions employed. For instance, the activation of the rings by the ether and amine functionalities would likely direct incoming electrophiles to the positions ortho and para to these groups, although the steric bulk of the substituents would also play a significant role in determining the final product distribution.

Alterations of the Ethoxy Chain

The ethoxy group on the phenoxy ring provides another site for modification, primarily through cleavage of the ether bond to reveal a phenolic hydroxyl group. This transformation unlocks a new set of derivatization possibilities.

The most common and effective method for cleaving aryl alkyl ethers is treatment with a strong Lewis acid, with boron tribromide (BBr₃) being a widely used reagent for this purpose. nih.govnih.gov The reaction readily cleaves aryl ethyl ethers, often in high and consistent yields, to provide the corresponding phenol (B47542). tandfonline.comtandfonline.com The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group.

Once the phenolic derivative, 4-amino-2-(2-hydroxyphenoxy)-5-fluorophenol, is obtained, it serves as a versatile intermediate. The hydroxyl group can be re-alkylated using a variety of electrophiles under basic conditions (e.g., Williamson ether synthesis) to introduce different alkyl or functionalized side chains. This two-step sequence of de-ethylation followed by re-alkylation allows for extensive modification of this part of the molecule. acsgcipr.org Additionally, enzymatic methods using cytochrome P450 enzymes are known to perform O-dealkylation, offering a potential biochemical route for this transformation. nih.govwashington.edunih.govwashington.edu

Table 5: Representative Alterations of the Ethoxy Chain This table presents hypothetical reactions based on established methodologies.

| Step | Reagent(s) | Intermediate / Product |

|---|---|---|

| 1. Ether Cleavage | BBr₃ in CH₂Cl₂ | 2-(5-Amino-4-fluoro-2-hydroxyphenoxy)phenol |

| 2a. Re-alkylation | Propyl iodide / K₂CO₃ | 2-(2-Propoxyphenoxy)-5-fluoroaniline |

| 2b. Re-alkylation | Benzyl bromide / NaH | 2-(2-(Benzyloxy)phenoxy)-5-fluoroaniline |

Advanced Applications in Contemporary Chemical Research

Catalytic Applications of 2-(2-Ethoxyphenoxy)-5-fluoroaniline Derivatives

The unique electronic and steric properties imparted by the fluoro and ethoxyphenoxy groups suggest that derivatives of this compound could be valuable precursors for the synthesis of novel ligands and organocatalysts.

Ligand Design for Transition Metal Catalysis

The aniline (B41778) functional group serves as a versatile anchor for the construction of sophisticated ligands for transition metal catalysis. Derivatives of this compound could be transformed into phosphine (B1218219), N-heterocyclic carbene (NHC), or Schiff base ligands. The presence of the fluorine atom can significantly influence the electronic properties of the resulting ligand, which in turn can modulate the reactivity and selectivity of the metal center. For instance, the electron-withdrawing nature of fluorine can enhance the stability of catalytic intermediates in certain cross-coupling reactions.

The bulky 2-ethoxyphenoxy substituent could provide steric hindrance around the metal center, potentially leading to higher selectivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Research on other fluorinated aniline derivatives has shown their utility in forming robust palladium catalysts. acs.org While no specific data exists for this compound, the general principles of ligand design suggest its derivatives could offer a unique combination of steric and electronic effects beneficial for catalytic applications.

Organocatalysis and Chiral Catalysis Studies

Chiral amines are fundamental building blocks in asymmetric organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. acs.org A chiral derivative of this compound, synthesized through resolution or asymmetric synthesis, could serve as a novel organocatalyst. The fluorine atom and the ether linkage could play a crucial role in establishing non-covalent interactions within the transition state, thereby influencing the stereochemical outcome of a reaction.

For example, in a Michael addition, the catalyst's structural features would dictate the facial selectivity of the nucleophilic attack. While specific studies on this compound in this context are absent, the broader field of chiral amine catalysis provides a strong foundation for predicting its potential. acs.orgrsc.org The development of such catalysts derived from this specific aniline could lead to new, efficient methods for the synthesis of enantiomerically enriched molecules. conicet.gov.armdpi.com

Supramolecular Chemistry and Host-Guest Systems (e.g., Anion Recognition)

The field of supramolecular chemistry explores the non-covalent interactions between molecules. The structural features of this compound make it an intriguing candidate for the construction of host molecules in host-guest systems, particularly for anion recognition. The N-H group of the aniline can act as a hydrogen bond donor, a key interaction for binding anions.

The fluorine atom can participate in halogen bonding or influence the acidity of the N-H protons, thereby modulating the strength and selectivity of anion binding. acs.orgacs.org Studies on other fluorinated aromatic compounds have demonstrated their ability to interact with anions through a combination of hydrogen bonding and electrostatic interactions. acs.org It is conceivable that macrocyclic receptors incorporating the this compound moiety could exhibit high affinity and selectivity for specific anions, such as fluoride (B91410) or chloride. bohrium.com While direct experimental data is not available, the principles of supramolecular chemistry suggest this is a promising area for future research. tandfonline.com

Integration into Advanced Materials

The combination of an aromatic backbone, a flexible ether linkage, and a polar fluorine atom suggests that this compound could be a valuable monomer for the synthesis of advanced functional materials.

Optoelectronic Materials

Fluorinated polymers, particularly polyimides, are known for their excellent thermal stability, low dielectric constants, and high optical transparency, making them suitable for applications in microelectronics and optoelectronics. rsc.orgrsc.orgresearchgate.net Aromatic diamines are key building blocks for these polyimides. It is plausible that this compound could be chemically modified to produce a diamine monomer.

The incorporation of the ethoxyphenoxy side group could enhance the solubility and processability of the resulting polymer, while the fluorine atom would contribute to lowering the dielectric constant and improving optical properties. rsc.orgrsc.org Although no polyimides based on this specific aniline have been reported, the extensive research on fluorinated polyimides provides a clear roadmap for its potential development and application in devices like organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net

Polymer Chemistry and Functional Coatings

The amine functionality of this compound allows for its incorporation into a variety of polymer backbones, including polyamides, polyurethanes, and epoxy resins. acs.orgresearchgate.net The resulting polymers could be used to formulate functional coatings with tailored properties. The fluorinated moiety can impart hydrophobicity and oleophobicity, leading to coatings with self-cleaning or anti-fouling properties. upertis.ac.id

Furthermore, the ether linkage can enhance the flexibility of the polymer chains, improving the mechanical properties of the coating. The aromatic rings contribute to thermal and chemical resistance. While specific polymers derived from this compound are not documented, the general principles of polymer chemistry suggest its utility in creating high-performance coatings for various applications, from protective layers on electronics to advanced marine coatings. upertis.ac.idrsc.org

Probes for Chemical Biology Studies

The utility of this compound in chemical biology is realized through its incorporation into larger, more functionally complex molecules. Its specific arrangement of a fluoro-substituted aniline ring linked to an ethoxyphenoxy group provides a versatile scaffold that can be chemically modified to create targeted molecular probes. These probes are instrumental in dissecting intricate biological processes at the molecular level.

Design of Molecular Tools for Protein-Ligand Interaction Exploration

The rational design of molecular tools derived from this compound is a key strategy in the exploration of protein-ligand interactions. The core structure of this compound provides a stable and predictable framework upon which additional functional groups can be appended to modulate binding affinity, selectivity, and pharmacokinetic properties.

One of the primary applications of this aniline derivative is as an intermediate in the synthesis of compounds targeting specific protein binding sites. For instance, it is a recognized intermediate in the preparation of certain pharmaceutical compounds. The design process for such molecules often involves computational modeling to predict how derivatives will interact with the amino acid residues within a target protein's binding pocket. The ethoxyphenoxy moiety can engage in hydrophobic and van der Waals interactions, while the fluoro-substituted aniline portion can be modified to introduce hydrogen bond donors or acceptors, or to alter the electronic properties of the molecule to enhance binding.

The fluorine atom, in particular, plays a crucial role in the design of these molecular tools. Its introduction can lead to improved metabolic stability and enhanced binding affinity due to favorable electrostatic interactions with the protein target. Researchers can systematically synthesize a library of compounds by modifying the aniline and ethoxy groups of the parent structure to probe the steric and electronic requirements of a particular protein's active site. This systematic approach allows for a detailed mapping of the protein-ligand interaction landscape, providing valuable insights for the development of more potent and selective inhibitors or modulators.

Exploration of Molecular Binding Mechanisms at the Receptor Level

Molecular tools synthesized from this compound are pivotal in elucidating the binding mechanisms of ligands at various receptors. By serving as a foundational scaffold, this compound enables the creation of ligands that can probe the specific interactions governing molecular recognition at the receptor level.

For example, derivatives of this aniline have been developed for their interaction with neurotransmitter transporters. The core structure is often elaborated to mimic the endogenous ligands of these transporters, allowing researchers to study the key molecular determinants of binding. The ethoxyphenoxy group can occupy a hydrophobic pocket within the receptor, while the aniline nitrogen can be functionalized to interact with charged or polar residues.

The exploration of binding mechanisms often involves structure-activity relationship (SAR) studies. In these studies, a series of analogues are synthesized from the this compound scaffold, each with a specific modification. By comparing the binding affinities and functional activities of these analogues, researchers can infer the role of each part of the molecule in the binding process. For example, altering the position of the fluorine atom or changing the length of the ethoxy group can reveal critical information about the topology and chemical environment of the receptor's binding site. These studies are fundamental to understanding how drugs and other xenobiotics exert their effects and are essential for the rational design of new therapeutic agents with improved efficacy and selectivity.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Efficient Synthesis Routes

The traditional synthesis of diaryl ethers often relies on methods like the Ullmann condensation, which typically requires harsh reaction conditions, including high temperatures and the use of stoichiometric copper catalysts. sinfoobiotech.com Similarly, the formation of the aniline (B41778) moiety often involves the reduction of a nitro group, which can utilize metal catalysts and generate significant waste. For a molecule like 2-(2-ethoxyphenoxy)-5-fluoroaniline, a greener approach to its synthesis is a critical research frontier.

Future synthetic strategies are envisioned to move away from these classical methods towards more sustainable alternatives. One promising avenue is the adoption of biocatalysis . Enzymes, such as nitroreductases, have been shown to efficiently reduce aromatic nitro compounds to anilines under mild, aqueous conditions, eliminating the need for high-pressure hydrogen and precious metal catalysts. bldpharm.comnih.gov Directed evolution of enzymes could further tailor catalysts for the specific substrate, 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene, to maximize yield and selectivity. sigmaaldrich.com

Another key area is the development of flow chemistry processes. Continuous flow reactors offer superior control over reaction parameters like temperature and time, which can lead to higher yields, reduced byproducts, and enhanced safety, particularly for exothermic reactions. eubopen.org A superheated flow chemistry approach could potentially accelerate the reaction rates for the etherification step, possibly even without a catalyst.

The use of greener solvents is also a significant consideration. Traditional dipolar aprotic solvents like DMF and NMP are coming under increased scrutiny due to their toxicity. Research into biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™ offers more sustainable alternatives for synthetic reactions like the Buchwald-Hartwig amination, a modern alternative for C-N bond formation. bldpharm.comchemicalbook.comsigmaaldrich.com

Table 1: Comparison of Hypothetical Synthesis Routes for this compound

| Feature | Traditional Route (e.g., Ullmann/Nitro Reduction) | Prospective Greener Route (e.g., Biocatalysis/Flow Chemistry) |

| Catalyst | Stoichiometric Copper, Precious Metals (e.g., Pd, Pt) | Biocatalyst (e.g., Nitroreductase), Modern Ligand Systems for Pd/Cu |

| Solvents | High-boiling aprotics (e.g., DMF, NMP) | Aqueous buffers, Bio-derived solvents (e.g., 2-MeTHF) |

| Temperature | High (often >150°C) | Ambient to moderate |

| Pressure | Often elevated for hydrogenations | Atmospheric |

| Sustainability | High energy consumption, metal waste, toxic solvents | Lower energy, recyclable catalysts, safer solvents |

High-Throughput Screening and Combinatorial Chemistry for Derivative Library Generation

The core structure of this compound is a valuable scaffold for generating libraries of derivatives for biological screening. The aniline group provides a convenient handle for further chemical modifications, allowing for the creation of a diverse set of compounds.

High-throughput screening (HTS) is a powerful tool for discovering new biologically active molecules. By creating a library of amides, sulfonamides, or ureas from the parent aniline, it would be possible to rapidly screen for activity against a wide range of biological targets, such as protein kinases. The diaryl ether motif is present in numerous kinase inhibitors, and the fluorine and ethoxy substituents can modulate properties like lipophilicity and metabolic stability, making derivatives of this compound interesting candidates for such screening campaigns.

Combinatorial chemistry techniques, particularly parallel synthesis, would be instrumental in the efficient creation of a derivative library. By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates in a multi-well plate format, a large number of distinct compounds can be synthesized simultaneously.

Table 2: Illustrative Combinatorial Library from this compound

| Reactant for Amide Formation | Resulting Derivative Structure | Potential Application |

| Acetic Anhydride | N-(2-(2-ethoxyphenoxy)-5-fluorophenyl)acetamide | General building block |

| Benzoyl Chloride | N-(2-(2-ethoxyphenoxy)-5-fluorophenyl)benzamide | Exploration of aromatic interactions |

| 4-Chlorobenzoyl Chloride | 4-chloro-N-(2-(2-ethoxyphenoxy)-5-fluorophenyl)benzamide | Kinase inhibitor candidate |

| 3,4,5-Trimethoxybenzoyl Chloride | N-(2-(2-ethoxyphenoxy)-5-fluorophenyl)-3,4,5-trimethoxybenzamide | Tubulin polymerization inhibitor candidate |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. For a molecule like this compound, these computational tools offer significant future potential.

Furthermore, ML models can be trained to predict the physicochemical and biological properties of molecules. By generating a virtual library of derivatives of this compound, it would be possible to use ML to predict properties like solubility, toxicity, and binding affinity to specific protein targets. This in silico screening can prioritize the most promising candidates for actual synthesis and testing, saving considerable time and resources.

Table 3: Hypothetical Application of ML in Designing Derivatives of this compound

| Input (Molecular Structure) | Predicted Property (ML Model) | Potential Outcome |

| This compound | Kinase Binding Affinity | Low |

| Amide derivative with 4-chlorobenzoyl chloride | Kinase Binding Affinity | High |

| Sulfonamide derivative with dansyl chloride | Fluorescence Quantum Yield | High |

| Urea derivative with phenyl isocyanate | Aqueous Solubility | Moderate |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the fluorine and ethoxy substituents, along with the reactive aniline and aromatic rings, make this compound a candidate for exploring novel chemical reactions.

Photoredox catalysis is a rapidly developing field that uses light to drive chemical reactions under mild conditions. The aniline moiety can be a good electron donor, making it susceptible to oxidation under photoredox conditions to form a radical cation. This reactive intermediate could then participate in a variety of C-C and C-N bond-forming reactions, allowing for the synthesis of complex derivatives that would be difficult to access through traditional methods. For instance, the difluoroalkylation of anilines has been demonstrated using photoinduced methods.

The fluorine atom itself can influence the reactivity of the aromatic ring. While typically a stable substituent, under certain conditions, it can participate in nucleophilic aromatic substitution reactions. The development of new catalytic systems could enable the selective functionalization at the fluorine-bearing carbon, opening up new avenues for derivatization.

Interdisciplinary Research Collaborations for Material and Chemical Biology Applications

The structural motifs within this compound suggest potential applications beyond traditional medicinal chemistry, paving the way for interdisciplinary collaborations.

In materials science , diaryl ether structures are of interest for the development of organic electronic materials. The ability to tune the electronic properties through substitution on the aniline and phenolic rings could make derivatives of this compound suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can enhance properties like thermal stability and electron-accepting character.

In chemical biology , the development of fluorescent probes for bioimaging is a major area of research. The aniline group of this compound could be functionalized with a fluorophore to create a probe whose fluorescence properties change upon binding to a specific biological target or in response to a particular microenvironment. The fluorine atom can also be useful in ¹⁹F NMR studies to probe molecular interactions and environments in biological systems.

Table 4: Potential Interdisciplinary Applications of this compound Derivatives

| Research Field | Potential Application | Key Structural Feature |

| Materials Science | Organic Light-Emitting Diode (OLED) Emitter | Diaryl ether core, tunability via aniline |

| Chemical Biology | Fluorescent Probe for Bioimaging | Aniline for fluorophore attachment |

| Chemical Biology | ¹⁹F NMR Probe | Fluorine substituent |

| Medicinal Chemistry | Kinase Inhibitor Scaffold | Diaryl ether aniline structure |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Ethoxyphenoxy)-5-fluoroaniline?

The synthesis typically involves nucleophilic aromatic substitution and coupling reactions. For example:

- Step 1 : React 2-ethoxy-phenol with a halogenated nitrobenzene derivative (e.g., 5-fluoro-2-nitrobenzene) under basic conditions (K₂CO₃) in a polar aprotic solvent like DMF to form the phenoxy intermediate .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

- Critical parameters : Monitor reaction temperature (60–80°C) and stoichiometry to avoid side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm the ethoxyphenoxy linkage (δ 1.3–1.5 ppm for ethoxy CH₃, δ 6.5–7.5 ppm for aromatic protons) and amine group (δ ~5 ppm, broad) .

- FTIR : Detect NH₂ stretches (~3400 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 262.3 g/mol for C₁₄H₁₅FNO₂) .

Q. What safety protocols are essential for handling this compound?

- Toxicity : Fluorinated anilines may exhibit acute toxicity. Use fume hoods, nitrile gloves, and eye protection .

- First-aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid mouth-to-mouth resuscitation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conflicting solvent systems are reported?

- Design of Experiments (DoE) : Test solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature gradients to identify optimal conditions. For example, DMF enhances nucleophilicity but may increase side reactions at >80°C .

- Statistical tools : Use ANOVA to analyze yield variance across 3–5 replicates.

Q. What strategies resolve contradictions in reported biological activity of derivatives?

- Orthogonal assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with in vivo efficacy studies (e.g., rodent models) to validate targets.

- Structure-activity relationship (SAR) : Introduce substituents at the 5-fluoro or ethoxy positions to isolate pharmacophores. Analogous compounds like reboxetine () show noradrenaline reuptake inhibition, suggesting CNS targets .

Q. How can computational modeling predict reactivity in novel reactions?

- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., amine group for electrophilic substitution).